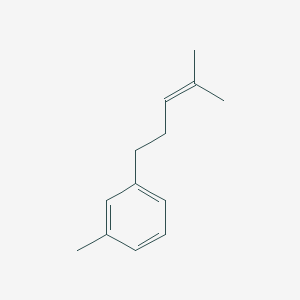
1-(3-Methylphenyl)-4-methyl-3-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-4-methyl-3-pentene is an organic compound characterized by its unique structure, which includes a methylphenyl group attached to a pentene chain
Preparation Methods
The synthesis of 1-(3-Methylphenyl)-4-methyl-3-pentene can be achieved through several routes. One common method involves the alkylation of 3-methylphenyl derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkyl halide to form the desired product.
Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. For example, transition metal catalysts such as palladium or nickel can be employed in cross-coupling reactions to efficiently produce this compound on a larger scale.
Chemical Reactions Analysis
1-(3-Methylphenyl)-4-methyl-3-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the pentene chain, yielding saturated hydrocarbons.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methylphenyl)-4-methyl-3-pentene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic hydrocarbons.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-4-methyl-3-pentene exerts its effects depends on its interaction with molecular targets. For instance, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation or cleavage. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(3-Methylphenyl)-4-methyl-3-pentene can be compared with similar compounds such as:
1-(4-Methylphenyl)-4-methyl-3-pentene: Differing by the position of the methyl group on the phenyl ring, this compound may exhibit different reactivity and selectivity in chemical reactions.
1-(3-Methylphenyl)-4-methyl-2-pentene:
1-(3-Methylphenyl)-4-methyl-3-butene: A shorter alkyl chain may result in different physical and chemical characteristics.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and suitability for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-3-(4-methylpent-3-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5-7,9-10H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRSOIRVYUDAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341014 |
Source


|
| Record name | 1-(3-METHYLPHENYL)-4-METHYL-3-PENTENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51082-26-9 |
Source


|
| Record name | 1-(3-METHYLPHENYL)-4-METHYL-3-PENTENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
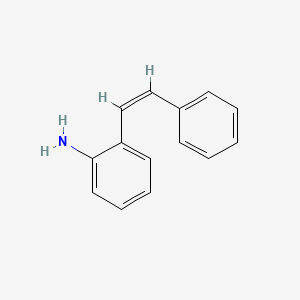
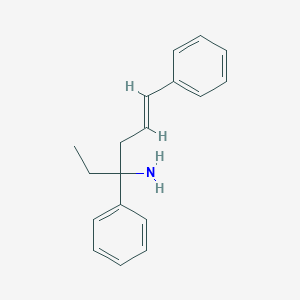

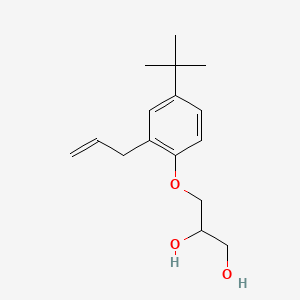
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
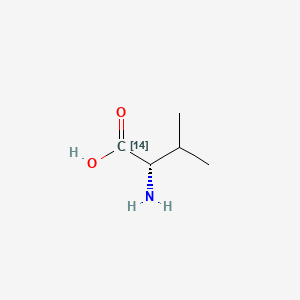
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
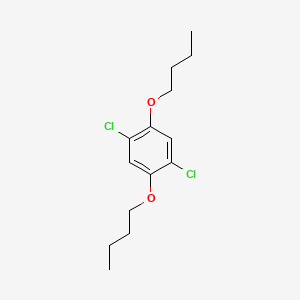
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
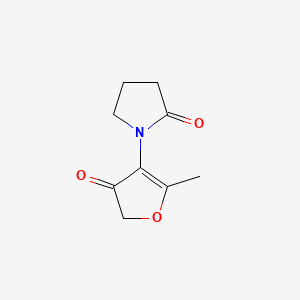
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)


